molecular formula C8H7FO3 B2591359 3-Fluoro-2-hydroxyphenylacetic acid CAS No. 1261862-87-6

3-Fluoro-2-hydroxyphenylacetic acid

Cat. No.: B2591359
CAS No.: 1261862-87-6
M. Wt: 170.139
InChI Key: BATABRGHXNTETG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-2-hydroxyphenylacetic acid: is an organic compound with the molecular formula C8H7FO3 It is a fluorinated derivative of phenylacetic acid, characterized by the presence of a hydroxyl group and a fluorine atom on the benzene ring

Scientific Research Applications

Chemistry: 3-Fluoro-2-hydroxyphenylacetic acid is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. The presence of the fluorine atom can influence the compound’s interaction with biological targets, making it a valuable tool in drug discovery and development.

Medicine: this compound and its derivatives are investigated for their potential therapeutic applications. Fluorinated compounds often exhibit improved pharmacokinetic properties, such as increased metabolic stability and bioavailability.

Industry: In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in polymers, coatings, and other materials that require specific functional characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-hydroxyphenylacetic acid typically involves the introduction of a fluorine atom into the phenylacetic acid structure. One common method is the electrophilic aromatic substitution reaction, where a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) is used to introduce the fluorine atom at the desired position on the benzene ring. The hydroxyl group can be introduced through hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The process typically includes steps such as halogenation, hydroxylation, and purification to obtain the final product with high purity. The reaction conditions are optimized to ensure high yield and selectivity.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-2-hydroxyphenylacetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-Fluoro-2-oxo-phenylacetic acid.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution of the fluorine atom.

Major Products:

  • Oxidation of the hydroxyl group leads to the formation of 3-Fluoro-2-oxo-phenylacetic acid.
  • Reduction of the carboxylic acid group results in the formation of 3-Fluoro-2-hydroxyphenylethanol.
  • Substitution reactions yield various derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-hydroxyphenylacetic acid depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, leading to improved therapeutic effects.

Comparison with Similar Compounds

  • 3-Fluoro-4-hydroxyphenylacetic acid
  • 2-Fluoro-3-hydroxyphenylacetic acid
  • 3-Fluorophenylacetic acid

Comparison: 3-Fluoro-2-hydroxyphenylacetic acid is unique due to the specific positioning of the fluorine and hydroxyl groups on the benzene ring. This positioning can significantly influence the compound’s chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(3-fluoro-2-hydroxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3/c9-6-3-1-2-5(8(6)12)4-7(10)11/h1-3,12H,4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATABRGHXNTETG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261862-87-6
Record name 2-(3-fluoro-2-hydroxyphenyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.